![molecular formula C15H16BrNO4S B2487385 6-bromo-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one CAS No. 950280-67-8](/img/structure/B2487385.png)
6-bromo-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chromene derivatives, similar to the compound , involves base-mediated cyclocondensation of salicylaldehydes and bromoallyl sulfones, leading to chromenol derivatives endowed with a sulfonyl group. These derivatives can undergo regioselective Friedel-Crafts reactions with heteroarenes to afford chromene derivatives in excellent yields (Kumar et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of sulfonyl chromene derivatives reveal complex interactions and configurations. X-ray diffraction and spectroscopic techniques, such as IR and NMR, are pivotal for determining the crystal and molecular structure, showcasing the role of sulfonyl groups and bromine atoms in the overall geometry (Alaşalvar et al., 2016).
Chemical Reactions and Properties
Sulfonyl chromene derivatives participate in diverse chemical reactions, including Friedel-Crafts heteroarylation and cross-coupling reactions. These reactions are facilitated by various catalysts, such as CuI for the coupling of bromopyridines with sulfonamides, indicating a broad reactivity profile influenced by the sulfonyl and bromo groups (Han, 2010).
Scientific Research Applications
Synthesis of Novel Compounds
6-Bromo-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one has potential applications in the synthesis of new heterocyclic compounds, incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This involves creating derivatives through reactions with various compounds, indicating the versatility of this compound in synthesizing biologically active molecules with potential antimicrobial properties (Darwish et al., 2014).
Antimicrobial Evaluation
The compound also plays a role in the development of molecules with antibacterial and antifungal activities. For instance, sulfonamide derivatives bearing this structure have been evaluated for their antimicrobial effectiveness, showing valuable results. This highlights its significance in the search for new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Chemical Process Improvement
In addition to its applications in synthesizing biologically active compounds, it has been utilized in improving chemical processes, such as demethylation reactions. This showcases its utility in facilitating cleaner, more efficient, and scalable chemical syntheses (Srivastava et al., 2010).
Facile Synthesis of Derivatives
The compound serves as a starting material or intermediate in the facile synthesis of chromene derivatives. These methods provide efficient routes to diverse chromene structures, which are important scaffolds in pharmaceutical chemistry (Thadkapally et al., 2016).
Development of Fluorescence Probes
Furthermore, derivatives of this compound have been explored for the development of two-photon fluorescence probes. These probes are used for mitochondrial imaging and detection of sulfite/bisulfite in living cells, contributing to biomedical research and diagnostics (Wang et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is the ATAD2 bromodomain . ATAD2 is a protein that plays a crucial role in transcription, a process that involves the conversion of DNA into RNA .
Mode of Action
The compound interacts with the ATAD2 bromodomain through a novel binding mode . This interaction involves the displacement of all conserved water molecules within the active site and a halogen-bonding interaction . These noncanonical features contribute to the compound’s unique mode of action .
Biochemical Pathways
Given the role of atad2 in transcription, it is likely that the compound influences pathways related togene expression .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the ATAD2 bromodomain . By binding to this domain, the compound may influence the function of ATAD2, potentially affecting gene expression .
properties
IUPAC Name |
6-bromo-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-3-2-6-17(9-10)22(19,20)14-8-11-7-12(16)4-5-13(11)21-15(14)18/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBORCKANRXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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